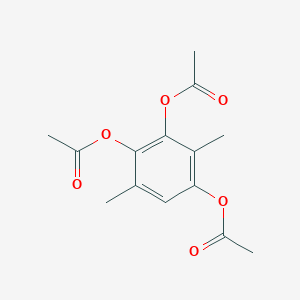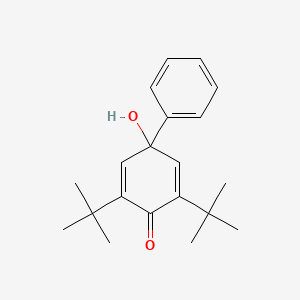
2,6-Ditert-butyl-4-hydroxy-4-phenylcyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one is an organic compound with the molecular formula C20H26O2. It is known for its unique structure, which includes two tert-butyl groups and a phenyl group attached to a cyclohexadienone ring. This compound is often used in various chemical research and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one typically involves the reaction of 2,6-ditert-butylphenol with benzaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as recrystallization or distillation, to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced forms.
Substitution: The phenyl group or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the prevention of oxidative stress-related diseases.
Industry: It is used in the formulation of products that require resistance to thermal and oxidative degradation, such as plastics and rubber.
作用机制
The mechanism of action of 2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include various reactive oxygen species (ROS) and free radicals, which are stabilized by the compound through hydrogen bonding and electron transfer processes.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: Similar in structure but with a methyl group instead of a phenyl group.
2,6-Di-tert-butyl-1,4-benzoquinone: An oxidized form with a quinone structure.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a cyclohexadienone ring.
Uniqueness
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one is unique due to its combination of tert-butyl and phenyl groups, which confer both stability and reactivity. This makes it particularly useful in applications requiring robust antioxidant properties and resistance to oxidative degradation.
属性
分子式 |
C20H26O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-hydroxy-4-phenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H26O2/c1-18(2,3)15-12-20(22,14-10-8-7-9-11-14)13-16(17(15)21)19(4,5)6/h7-13,22H,1-6H3 |
InChI 键 |
UNWLQKDNYSEWNI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)



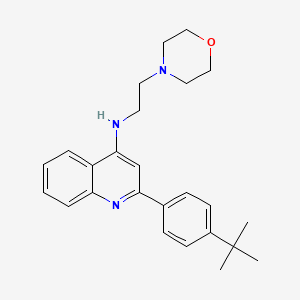
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
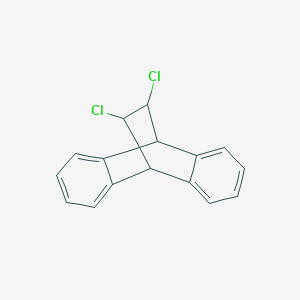

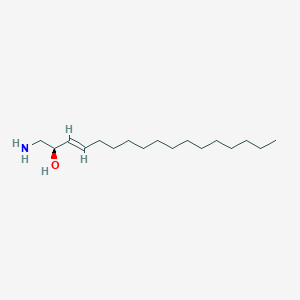
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
